molecular formula C18H14FN5OS B605660 Atabecestat CAS No. 1200493-78-2

Atabecestat

Katalognummer B605660
CAS-Nummer: 1200493-78-2
Molekulargewicht: 367.4
InChI-Schlüssel: VLLFGVHGKLDDLW-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atabecestat, also known as JNJ-54861911, is a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It is a tablet drug that affects amyloid precursor protein (APP) and its processing products . It inhibits APP cleavage by the enzyme BACE, the rate-limiting step in Aβ generation . The rationale of BACE inhibition is that it represents an upstream interference with the amyloid cascade .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Atabecestat is primarily researched for its potential in treating Alzheimer's Disease (AD). Studies have focused on its role as a potent brain-penetrable inhibitor of BACE1 (β-secretase) activity, which reduces cerebrospinal fluid amyloid beta (Aβ), a key player in AD pathology. Long-term safety and the effect of atabecestat on cognitive performance were assessed in participants with predementia AD in two phase 2 studies. These studies revealed that cerebrospinal fluid (CSF) Aβ fragments and sAPPβ were reduced dose-proportionately with the use of atabecestat. However, changes in whole brain and hippocampal volumes were not significantly affected by treatment. In another phase, changes from baseline in cognitive performance showed trends towards worse scores for atabecestat compared to placebo (Novak et al., 2020).

Pharmacodynamics and Safety

In another study, the pharmacodynamics of atabecestat (JNJ-54861911) in patients with early Alzheimer’s disease were evaluated. This study focused on the reduction of CSF amyloid beta 1–40 (Aβ1–40) levels and the effect on other AD biomarkers in Caucasian and Japanese populations with early AD. The study concluded that atabecestat significantly reduced CSF Aβ1–40 levels, confirming its potential as a BACE1 inhibitor for AD treatment. However, elevated liver enzyme adverse events reported in some participants resulted in dosage modification and increased frequency of safety monitoring (Timmers et al., 2018).

Drug Development Challenges

The discovery and development process of atabecestat, including its advancement to clinical trials, has been documented. This involved assessing the potential for reactive metabolite formation and its irreversible binding to human hepatocytes. The clinical outcomes indicated dose-related cognitive worsening, highlighting the challenges in developing BACE1 inhibitors for AD treatment (Koriyama et al., 2021).

Safety And Hazards

Atabecestat was associated with a trend toward declines in cognition, and elevation of liver enzymes . Elevated liver enzyme adverse events reported in 12 participants on atabecestat resulted in dosage modification and increased frequency of safety monitoring . Treatment discontinuation normalized ALT or AST in all except one with pretreatment elevation, which remained mildly elevated .

Eigenschaften

IUPAC Name

N-[3-[(4S)-2-amino-4-methyl-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLFGVHGKLDDLW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atabecestat

CAS RN

1200493-78-2
Record name Atabecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200493782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atabecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Pyridinecarboxamide, N-[3-[(4S)-2-amino-4-methyl-4H-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyano-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATABECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2834W8D6GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atabecestat
Reactant of Route 2
Atabecestat
Reactant of Route 3
Atabecestat
Reactant of Route 4
Atabecestat
Reactant of Route 5
Reactant of Route 5
Atabecestat
Reactant of Route 6
Reactant of Route 6
Atabecestat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.